3-methyl-5-phenylpent-2-enoic acid
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Overview
Description
3-Methyl-5-phenylpent-2-enoic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ It is a carboxylic acid derivative characterized by a phenyl group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenylpent-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl (E)-3-methyl-5-phenyl-2-pentenoate with sodium hydroxide in a mixture of water and methanol. The reaction is refluxed for three hours, followed by acidification with concentrated hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. Optimization of reaction conditions, purification processes, and quality control measures are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-Methyl-5-phenylpent-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-5-phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenylpentanoic acid: A saturated analog of 3-methyl-5-phenylpent-2-enoic acid.
3-Methyl-5-phenylpent-2-yn-1-oic acid: An alkyne analog with a triple bond instead of a double bond.
3-Methyl-5-phenylhex-2-enoic acid: A homolog with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a phenyl group and a double bond in the pentenoic acid backbone
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-methyl-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI Key |
PKKDVUKRJTUHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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